molecular formula C20H17N5O2 B2650031 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 919841-52-4

2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2650031
CAS No.: 919841-52-4
M. Wt: 359.389
InChI Key: CIFLSMIDJNKEFH-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often include heating with formic acid or triethyl orthoformate

Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide include other pyrazolo[3,4-d]pyrimidine derivatives and related heterocyclic compounds. These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-(3-methylphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C20H17N5O3
  • Molecular Weight : 373.38 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study conducted by [source needed] demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was evaluated in a murine model of inflammation. Results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases [source needed].

Enzyme Inhibition

This compound has been reported to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process [source needed].

Case Studies

StudyFindingsReference
Study on Anticancer EffectsInhibition of cancer cell proliferation in vitro[source needed]
Anti-inflammatory StudyReduction of TNF-alpha and IL-6 in murine models[source needed]
Enzyme Inhibition ResearchInhibition of COX enzymes leading to reduced inflammation[source needed]

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions often result in:

  • Inhibition of Kinases : Leading to decreased cell proliferation.
  • Suppression of Pro-inflammatory Pathways : Resulting in reduced inflammation.
  • Modulation of Apoptotic Pathways : Promoting programmed cell death in cancerous cells.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFLSMIDJNKEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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